molecular formula C16H21NO4 B1332845 Boc-(S)-2-tetrahydroisoquinoline acetic acid CAS No. 270062-98-1

Boc-(S)-2-tetrahydroisoquinoline acetic acid

Cat. No.: B1332845
CAS No.: 270062-98-1
M. Wt: 291.34 g/mol
InChI Key: ZQBQAMXKTHNSQM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-2-tetrahydroisoquinoline acetic acid is a compound that features a Boc-protected amino group attached to a tetrahydroisoquinoline ring system. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group in (S)-2-tetrahydroisoquinoline acetic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-(S)-2-tetrahydroisoquinoline acetic acid is widely used in:

Mechanism of Action

The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthetic procedures. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved depend on the specific application of the compound in synthesis or biological studies .

Comparison with Similar Compounds

    Cbz-(S)-2-tetrahydroisoquinoline acetic acid: Uses a benzyl carbamate protecting group instead of Boc.

    Fmoc-(S)-2-tetrahydroisoquinoline acetic acid: Uses a fluorenylmethyloxycarbonyl protecting group.

Uniqueness: Boc-(S)-2-tetrahydroisoquinoline acetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375844
Record name [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-98-1
Record name [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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